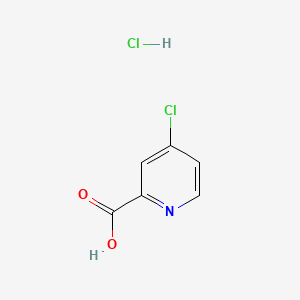
4-Chloropicolinic Acid Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropicolinic Acid Hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO2. It is a derivative of picolinic acid, where a chlorine atom is substituted at the 4-position of the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloropicolinic Acid Hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloropicolinic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated at 80°C for 3 hours, then cooled to room temperature and evaporated under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
4-Chloropicolinic Acid Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield 4-chloropicolinic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Dimethylformamide (DMF): Acts as a catalyst in the reaction.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products Formed
The major products formed from these reactions include various derivatives of picolinic acid, depending on the specific reagents and conditions used.
科学研究应用
4-Chloropicolinic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloropicolinic Acid Hydrochloride involves its interaction with specific molecular targets. The chlorine atom at the 4-position of the pyridine ring plays a crucial role in its reactivity and binding affinity to various targets. The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to its observed effects.
相似化合物的比较
4-Chloropicolinic Acid Hydrochloride can be compared with other similar compounds, such as:
4-Chloropyridine-2-carboxylic acid: Shares a similar structure but lacks the hydrochloride component.
4-Chloropicolinoyl chloride: Another derivative of picolinic acid with different reactivity.
4-Chloro-2-pyridinecarboxylic acid: Similar in structure but with variations in functional groups.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
4-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPWZVJHTRDNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
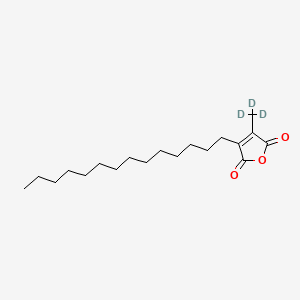
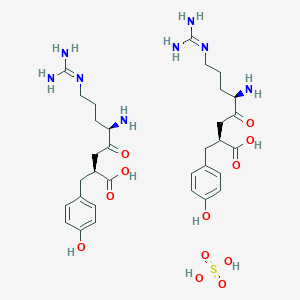

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B585920.png)
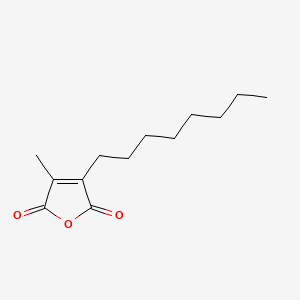
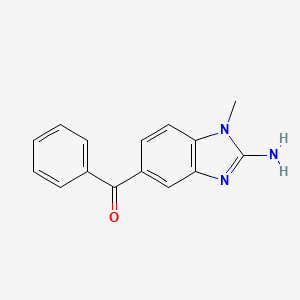
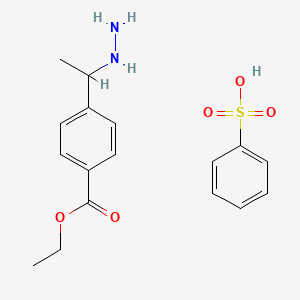
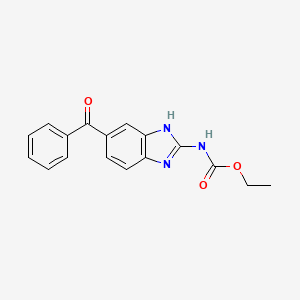
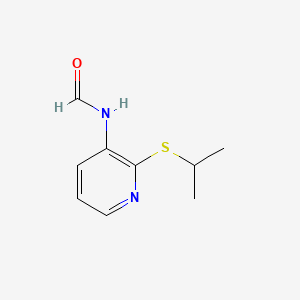
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
